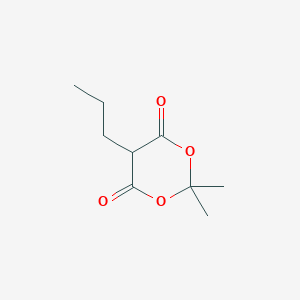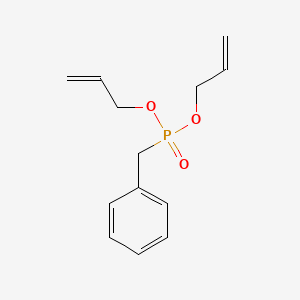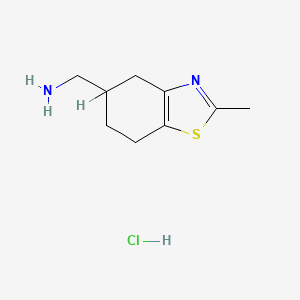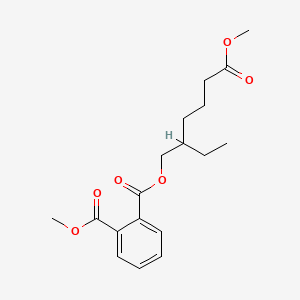![molecular formula C43H50N10O B14434645 2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- CAS No. 79724-80-4](/img/structure/B14434645.png)
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- is a complex organic compound that features prominently in various scientific and industrial applications. This compound is characterized by its unique structure, which includes two benzimidazole groups attached to a propanol backbone. The presence of these benzimidazole groups imparts significant chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- typically involves the reaction of 1,3-dibromopropane with 1-ethyl-1H-benzimidazole in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzimidazole groups displace the bromine atoms on the propane backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Various nucleophiles (amines, thiols), solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: New compounds with different functional groups replacing the benzimidazole groups.
科学的研究の応用
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of benzimidazole groups.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzimidazole groups can bind to DNA grooves, leading to DNA cleavage and inhibition of replication. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Propanol, 2-amino-2-methyl-: Another propanol derivative with different functional groups.
1,3-Bis(1-naphthalenyloxy)-2-propanol: A compound with naphthalene groups instead of benzimidazole groups.
2-Methyl-2-propanol: A structural isomer with different chemical properties.
Uniqueness
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- is unique due to the presence of two benzimidazole groups, which impart significant biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
79724-80-4 |
|---|---|
分子式 |
C43H50N10O |
分子量 |
722.9 g/mol |
IUPAC名 |
1,3-bis[bis[(1-ethylbenzimidazol-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C43H50N10O/c1-5-50-36-21-13-9-17-32(36)44-40(50)27-48(28-41-45-33-18-10-14-22-37(33)51(41)6-2)25-31(54)26-49(29-42-46-34-19-11-15-23-38(34)52(42)7-3)30-43-47-35-20-12-16-24-39(35)53(43)8-4/h9-24,31,54H,5-8,25-30H2,1-4H3 |
InChIキー |
QOIXCCJIQHKRLZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CC)CC(CN(CC5=NC6=CC=CC=C6N5CC)CC7=NC8=CC=CC=C8N7CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)


![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)



